(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine
Beschreibung
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a 3,4-dichlorophenyl substituent and an amine group in a stereospecific (1R,2S) configuration. For example, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (CAS 1156491-10-9) is a key intermediate in synthesizing ticagrelor, an antiplatelet drug for acute coronary syndrome and stroke .
Eigenschaften
Molekularformel |
C9H9Cl2N |
|---|---|
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChI-Schlüssel |
HNSQANLLXAISTN-IMTBSYHQSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to reduction and subsequent amination to yield the desired compound .
Industrial Production Methods
Industrial production of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Cyclopropanamine Derivatives
The following table summarizes key structural analogs with variations in halogen type and substitution patterns:
Key Observations:
- Halogen Effects : Chlorine’s larger atomic radius and lipophilicity compared to fluorine may alter binding affinity to targets like platelet receptors or opioid receptors. For example, U-50,488 (a κ-opioid agonist with 3,4-dichlorophenyl groups) shows high selectivity due to chlorine’s steric and electronic effects .
Non-Cyclopropane Analogs with 3,4-Dichlorophenyl Moieties
Compounds such as U-50,488 (trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide) and BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) demonstrate the pharmacological versatility of 3,4-dichlorophenyl groups in non-cyclopropane scaffolds:
Key Observations:
- Scaffold Flexibility : Unlike cyclopropanamines, U-50,488 and BD 1008 utilize larger, flexible backbones (e.g., cyclohexyl or piperidine groups), enabling distinct receptor interactions. U-50,488’s κ-opioid selectivity arises from its ability to avoid µ-opioid receptor cross-reactivity .
- Metabolic Stability : Cyclopropane rings impose conformational rigidity, which may reduce metabolic degradation compared to linear or cyclic amine scaffolds.
Biologische Aktivität
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activity. The presence of the dichlorophenyl moiety and the cyclopropane structure contributes to its unique pharmacological properties. This article aims to explore its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane core attached to a dichlorophenyl group, which enhances its lipophilicity and potential binding affinity to biological targets. The stereochemistry of the compound is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2N |
| Molecular Weight | 229.10 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Computational studies have predicted that this compound may act as a modulator of various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Interaction Studies
Research has shown that compounds with similar structures often exhibit significant interactions with:
- Dopamine Receptors : Potential modulation of D2 receptor activity.
- Serotonin Receptors : Possible effects on 5-HT receptor subtypes.
- Sigma Receptors : Engagement with sigma receptor pathways has been noted in various studies.
Neurotransmitter Modulation
A study conducted by Chen et al. (2021) investigated the binding affinity of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine to dopamine receptors. The results indicated that the compound exhibits a high binding affinity for D2-like receptors, suggesting its potential role in treating neurological disorders such as schizophrenia and depression.
Antidepressant Properties
In another study focused on antidepressant-like effects, the compound was tested in animal models for its ability to alleviate symptoms of depression. The findings suggested that it could enhance serotonergic transmission, thereby providing a basis for further exploration as an antidepressant agent.
Research Findings Summary
| Study | Findings |
|---|---|
| Chen et al. (2021) | High binding affinity for D2 receptors; potential antipsychotic effects |
| Yan Lu et al. (2021) | Indicated modulation of serotonin pathways; possible antidepressant role |
| Pharmacological Profile | Interaction with sigma receptors; implications for pain management |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
